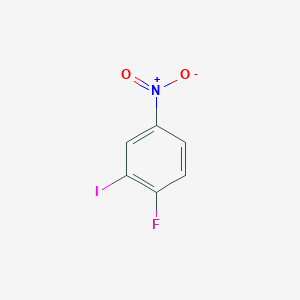

1-Fluoro-2-iodo-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFIPDPCQOJJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441512 | |

| Record name | 4-Fluoro-3-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177363-10-9 | |

| Record name | 4-Fluoro-3-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-iodo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Fluoro-2-iodo-4-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitro group on a benzene ring, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the iodo- and fluoro-substituents provide opportunities for cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the known , a proposed synthetic protocol, and discusses its potential applications in research and drug development.

Physicochemical Properties

The following table summarizes the key . It is important to note that while some data is available from chemical suppliers, experimentally determined values for several properties are not widely published.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Fluoro-3-iodonitrobenzene | [1] |

| CAS Number | 177363-10-9 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₃FINO₂ | [2][3][4][5] |

| Molecular Weight | 267.00 g/mol | [2][4][5][10] |

| Physical Form | Solid | N/A |

| Melting Point | Data not available | [1] |

| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [6] |

| Density | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform; limited solubility in water. | [11] |

| Purity | ≥98% | [5] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [10] |

Spectroscopic Data

-

¹H NMR: Expected to show three signals in the aromatic region, with coupling patterns influenced by the fluorine and adjacent protons.

-

¹³C NMR: Expected to show six distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and iodine showing characteristic shifts and C-F coupling.

-

IR Spectroscopy: Expected to show strong characteristic peaks for the C-NO₂ stretching (around 1520 cm⁻¹ and 1340 cm⁻¹), C-F stretching, and C-I stretching, in addition to aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z = 267, with characteristic isotopic patterns for iodine.

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be proposed based on the well-established Sandmeyer reaction, starting from a suitable fluorinated nitroaniline.[12][13][14][15] The proposed starting material, 4-fluoro-2-nitroaniline, is commercially available and its synthesis is documented.[11][16]

Proposed Synthetic Pathway

The synthesis involves the diazotization of 4-fluoro-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

References

- 1. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 2. angenechemical.com [angenechemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 177363-10-9 | CAS DataBase [m.chemicalbook.com]

- 5. 177363-10-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. raymonbiotech.lookchem.com [raymonbiotech.lookchem.com]

- 7. 177363-10-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. 製品詳細情報|this compound AG00259S 0.1g Angene International Limited|e-Nacalai Search Version [e-nacalai.jp]

- 10. 177363-10-9|this compound|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. benchchem.com [benchchem.com]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the halogenated aromatic compound, 1-Fluoro-2-iodo-4-nitrobenzene. This compound, with the CAS number 177363-10-9, is a valuable building block in organic synthesis, particularly for the introduction of the fluorinated and iodinated nitroaromatic scaffold into more complex molecules.[1][2] Its utility stems from the distinct reactivity of its three functional groups: the nitro group, which can be a directing group and a precursor to an amino group; the iodine atom, which is susceptible to various coupling reactions; and the fluorine atom, which can modulate the physicochemical properties of derivative compounds.

Physicochemical Properties

This compound is a solid at room temperature. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 177363-10-9 | [2] |

| Molecular Formula | C₆H₃FINO₂ | [1] |

| Molecular Weight | 267.00 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

| InChI Key | XSFIPDPCQOJJFR-UHFFFAOYSA-N |

Synthesis of this compound

The primary synthetic route to this compound is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] In this case, the starting material is 4-Fluoro-3-nitroaniline. The synthesis involves two key steps: the diazotization of the aniline and the subsequent displacement of the diazonium group with iodine.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 1-iodo-4-nitrobenzene from p-nitroaniline.[5][6][7]

Materials:

-

4-Fluoro-3-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (optional, for workup)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a flask, carefully add concentrated sulfuric acid to a stirred suspension of 4-Fluoro-3-nitroaniline in water, maintaining the temperature below 50°C.

-

Cool the resulting solution to 0-5°C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline sulfate solution. The temperature must be strictly maintained between 0-5°C during this addition to prevent the decomposition of the diazonium salt.[5][6][7] Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

-

Iodination Reaction:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (around 50-60°C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If the solution is dark due to the presence of excess iodine, add a solution of sodium thiosulfate until the color disappears.

-

The solid product can be collected by vacuum filtration.

-

Alternatively, the product can be extracted with a suitable organic solvent like diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Physical Properties

| Property | Observed Value |

| Appearance | Yellow to brown solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

1. 1H NMR Spectroscopy:

The 1H NMR spectrum is expected to show three aromatic protons, each with distinct chemical shifts and coupling patterns due to the influence of the three different substituents. The proton ortho to the nitro group will likely be the most downfield, while the proton between the fluorine and iodine atoms will also be significantly deshielded.

| Predicted 1H NMR Data (in CDCl₃) | |

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | ~8.2-8.4 |

| H-5 | ~7.8-8.0 |

| H-6 | ~7.2-7.4 |

2. 13C NMR Spectroscopy:

The 13C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms attached to the iodine and nitro groups will have characteristic chemical shifts. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

| Predicted 13C NMR Data (in CDCl₃) | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-F) | ~160-165 (d, ¹JCF ≈ 250 Hz) |

| C-2 (C-I) | ~90-95 |

| C-3 | ~125-130 |

| C-4 (C-NO₂) | ~145-150 |

| C-5 | ~120-125 |

| C-6 | ~115-120 (d, ²JCF ≈ 20-25 Hz) |

3. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the C-F and C-I bonds.

| Predicted IR Data | |

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| Asymmetric NO₂ stretch | 1520-1560 |

| Symmetric NO₂ stretch | 1345-1385 |

| C-F stretch | 1200-1250 |

| C-I stretch | 500-600 |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1450-1600 |

4. Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 267, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the iodine atom.

| Mass Spectrometry Data | |

| Ion | Expected m/z |

| [M]⁺ | 267 |

| [M-NO₂]⁺ | 221 |

| [M-I]⁺ | 140 |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

- 1. This compound | C6H3FINO2 | CID 10539733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 177363-10-9 [chemicalbook.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

In-Depth Technical Guide: 1-Fluoro-2-iodo-4-nitrobenzene (CAS 177363-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 1-Fluoro-2-iodo-4-nitrobenzene, CAS number 177363-10-9. Due to its trifunctional nature, this aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key identifiers and physical properties, compiled from various chemical suppliers, are summarized below. It is important to note that while some properties are listed, detailed experimental data such as a specific melting point, boiling point, and solubility are not consistently available in publicly accessible literature and may require internal experimental determination.

| Property | Value | Source |

| CAS Number | 177363-10-9 | [1] |

| Molecular Formula | C₆H₃FINO₂ | [1] |

| Molecular Weight | 267.00 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [1] |

| InChI | 1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | [1] |

| InChIKey | XSFIPDPCQOJJFR-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily available scientific literature. However, its structure suggests a multi-step synthesis from commercially available precursors. A plausible synthetic route could involve the iodination of a fluoronitrobenzene precursor or the nitration of a fluoroiodobenzene. The synthesis of related compounds, such as 1-iodo-4-nitrobenzene, often involves the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with an iodide salt.

Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

-

Fluorine and Iodine Atoms: Both halogens are potential leaving groups in SNAr reactions. The fluorine atom, being ortho to the nitro group, is particularly activated. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable handle for introducing carbon-carbon bonds.

The combination of these functional groups allows for sequential and regioselective reactions, making this molecule a useful scaffold in combinatorial chemistry and library synthesis.

Applications in Drug Development and Research

Halogenated nitroaromatics are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo group provides a versatile point for molecular elaboration through cross-coupling reactions.

While specific examples of the use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, compounds with this substitution pattern are valuable for creating libraries of compounds for high-throughput screening. The nitro group can also be reduced to an amine, which can then be further functionalized.

Experimental Protocols

As detailed experimental protocols for the synthesis and reactions of this compound are not available in published literature, a generalized protocol for a nucleophilic aromatic substitution, a common reaction for this class of compounds, is provided below for illustrative purposes. Note: This is a hypothetical protocol and would require optimization and safety assessment.

Hypothetical Protocol: Nucleophilic Aromatic Substitution of this compound with a Generic Amine

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), a desired amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Solvent Addition: Add an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Visualizations

General Reactivity Profile

The following diagram illustrates the key reactive sites of this compound, highlighting its potential for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Caption: Reactivity of this compound.

Hypothetical Synthetic Workflow

This diagram outlines a general workflow for the use of this compound as a building block in a multi-step synthesis.

Caption: Synthetic workflow using the title compound.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

And the following precautionary statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

Spectroscopic Characterization of 1-Fluoro-2-iodo-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Fluoro-2-iodo-4-nitrobenzene, a key intermediate in various synthetic applications. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents predicted values and illustrative data from structurally related isomers. These examples serve as a practical reference for researchers engaged in the synthesis and analysis of this compound and its analogs.

Predicted and Illustrative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close isomers. This comparative presentation is invaluable for the identification and structural elucidation of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Compound | 1H NMR (ppm) | 13C NMR (ppm) |

| This compound (Predicted) | δ 8.5 - 7.5 (m, 3H) | δ 160-155 (d, C-F), 150-145 (s, C-NO2), 135-120 (m, Ar-CH), 95-90 (s, C-I) |

| 1-Iodo-4-nitrobenzene | δ 8.08 (d), 8.00 (d)[1] | No public data found |

| 1-Fluoro-4-nitrobenzene | No public data found | Data available, but specific shifts require account access[2] |

| 1-Fluoro-4-iodobenzene | δ 7.49 (d), 6.67 (d)[3] | No public data found |

Note: Predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Key IR Absorptions (cm-1) |

| This compound (Predicted) | 1530-1510 (asymmetric NO2 stretch), 1350-1330 (symmetric NO2 stretch), 1250-1200 (C-F stretch), 850-800 (C-H out-of-plane bend) |

| 1-Iodo-4-nitrobenzene | Conforms to structure[4] |

| 1-Fluoro-4-nitrobenzene | Data available from Coblentz Society via NIST WebBook[5] |

| 4-Ethoxy-2-fluoro-1-nitrobenzene (Related Compound) | ~1520 (asymmetric NO2 stretch), ~1340 (symmetric NO2 stretch)[6] |

Table 3: Mass Spectrometry (MS) Data

| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |

| This compound | 266.92 (Calculated)[7] | [M-NO2]+, [M-I]+, [M-I-NO2]+ |

| 1-Iodo-4-nitrobenzene | 248.93 (Experimental)[8][9] | No public data found |

| 2-Fluoro-1-iodo-4-nitrobenzene | 266.92 (Exact Mass) | No public data found |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

-

1H NMR Acquisition:

-

Use a spectrometer operating at a minimum frequency of 300 MHz.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to encompass the aromatic region (typically 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

13C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).

-

Utilize proton decoupling to simplify the spectrum.

-

A significantly larger number of scans will be necessary compared to 1H NMR.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm-1).

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

The resulting mass spectrum will show the molecular ion peak and various fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers are encouraged to perform these experimental procedures to obtain definitive data for this compound, which will be a valuable contribution to the broader scientific community.

References

- 1. 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Iodo-4-nitrobenzene, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Fluoro-4-iodonitrobenzene | C6H3FINO2 | CID 19261611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity and Stability of 1-Fluoro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2-iodo-4-nitrobenzene is a versatile trifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique arrangement of iodo, fluoro, and nitro groups on a benzene ring imparts a distinct and highly useful reactivity profile. The presence of a powerful electron-withdrawing nitro group significantly influences the reactivity of the two halogen substituents. The carbon-iodine bond provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds. Concurrently, the carbon-fluorine bond is activated towards nucleophilic aromatic substitution. This guide offers a comprehensive overview of the stability and reactivity of this compound, presenting its physicochemical properties, stability data, and detailed protocols for its key transformations. It is intended to be a valuable resource for professionals in pharmaceutical development, materials science, and synthetic chemistry.[1][2][3]

Physicochemical Properties and Stability

This compound is a solid at room temperature. The table below summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight | 266.996 g/mol [4] |

| CAS Number | 177363-10-9[5] |

| Melting Point | 129-130°C[4] |

| Boiling Point | 291.5 ± 25.0 °C at 760 mmHg[4] |

| Appearance | Solid |

| Solubility | Insoluble in water; soluble in many common organic solvents.[6] |

| Density | 2.1 ± 0.1 g/cm³[4] |

Stability and Storage

This compound is generally a stable compound under standard laboratory conditions.[2] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, protected from light.[7] It is incompatible with strong bases and strong oxidizing agents.[6] Care should be taken to avoid conditions that could promote decomposition, such as high temperatures or exposure to UV radiation.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The two different halogen atoms allow for selective, sequential reactions.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-1-iodo-4-nitrobenzene | CAS#:2996-30-7 | Chemsrc [chemsrc.com]

- 5. 177363-10-9|this compound|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Fluoro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituent Electronic Effects

The electronic properties of a substituted benzene derivative are a complex interplay of inductive and resonance effects of its substituents. These effects fundamentally influence the molecule's reactivity, spectroscopic properties, and biological activity. In 1-Fluoro-2-iodo-4-nitrobenzene, the benzene ring is functionalized with three distinct groups: a highly electronegative fluorine atom, a less electronegative but polarizable iodine atom, and a strongly electron-withdrawing nitro group. Understanding the cumulative impact of these substituents is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. More electronegative groups withdraw electron density from the ring, exerting a -I effect.

Resonance (Mesomeric) Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons can donate electron density to the ring (+R effect), while groups with π-bonds to electronegative atoms can withdraw electron density from the ring (-R effect).

Quantitative Analysis of Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ or log(K/K₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent and is specific to its position (meta or para) on the ring. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

The following table summarizes the Hammett constants (σ_m and σ_p) for the individual substituents present in this compound.

| Substituent | σ_m (meta) | σ_p (para) |

| -F (Fluoro) | +0.34 | +0.06 |

| -I (Iodo) | +0.35 | +0.18 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

| Data sourced from various compilations of Hammett constants.[1][2][3] |

It is important to note that the additivity of Hammett constants in polysubstituted benzenes is an approximation, as interactions between substituents can alter their individual electronic contributions.

Analysis of Individual Substituent Effects

Fluoro Group (-F)

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the benzene ring via the resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. The positive σ_m and σ_p values reflect this net electron-withdrawing character.

Iodo Group (-I)

Similar to fluorine, iodine exhibits a -I effect due to its electronegativity, although it is weaker than that of fluorine. Iodine also has a +R effect due to its lone pairs. The larger size and more diffuse p-orbitals of iodine result in less effective overlap with the carbon p-orbitals of the benzene ring compared to fluorine, leading to a weaker +R effect. Overall, iodine is also a net electron-withdrawing group, as indicated by its positive σ values.

Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group through both the inductive and resonance effects. The nitrogen atom, bonded to two highly electronegative oxygen atoms, exerts a strong -I effect. Furthermore, the π-system of the nitro group can delocalize the π-electrons of the benzene ring, resulting in a strong -R (or -M) effect. This is reflected in its large positive σ_m and σ_p values, making it a strong deactivator of the aromatic ring towards electrophilic attack and an activator towards nucleophilic aromatic substitution.

Combined Electronic Effects in this compound

The electronic landscape of this compound is shaped by the cumulative and sometimes competing effects of its three substituents.

-

Overall Electron Deficiency: All three substituents are net electron-withdrawing. Consequently, the benzene ring in this compound is expected to be highly electron-deficient. This deactivation makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

-

Directing Effects: In electrophilic aromatic substitution, the directing effects of the substituents would need to be considered. The fluoro and iodo groups are ortho, para-directors (due to their +R effect stabilizing the arenium ion intermediate at these positions), while the nitro group is a meta-director. The positions of the existing substituents block some of these possibilities.

-

Spectroscopic Properties (Predicted): The electron-withdrawing nature of the substituents will significantly deshield the protons and carbons of the aromatic ring in NMR spectroscopy.

The following diagram illustrates the interplay of inductive and resonance effects in this compound.

Caption: Interplay of Inductive and Resonance Effects.

Predicted Spectroscopic Data

The following table presents ¹H and ¹³C NMR data for related compounds for comparative purposes.

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-Fluoro-2-nitrobenzene | H-3 | ~7.33 | C-1 (F) |

| H-4 | ~7.66 | C-2 (NO₂) | |

| H-5 | ~7.31 | C-3 | |

| H-6 | ~8.03 | C-4 | |

| C-5 | |||

| C-6 | |||

| 1-Fluoro-4-nitrobenzene | H-2, H-6 | ~8.26 | C-1 (F) |

| H-3, H-5 | ~7.24 | C-2, C-6 | |

| C-3, C-5 | |||

| C-4 (NO₂) | |||

| 1-Iodo-4-nitrobenzene | H-2, H-6 | ~7.94 | C-1 (I) |

| H-3, H-5 | ~7.92 | C-2, C-6 | |

| C-3, C-5 | |||

| C-4 (NO₂) | |||

| Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions. Data is sourced from publicly available spectral databases.[4][5][6][7] |

For this compound, we would expect three distinct signals in the aromatic region of the ¹H NMR spectrum, likely appearing as doublets or doublets of doublets due to coupling between adjacent protons and with the fluorine atom. The ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common route for the synthesis of aryl iodides involves the diazotization of an aniline followed by a Sandmeyer-type reaction with an iodide salt. A plausible synthetic route for this compound would start from 2-fluoro-5-nitroaniline.

Materials:

-

2-Fluoro-5-nitroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: 2-Fluoro-5-nitroaniline is dissolved in an aqueous solution of a strong acid, typically sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

-

Iodination: A solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution. The diazonium group is replaced by iodine, with the evolution of nitrogen gas.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The solid product is collected by filtration, washed with water, and then with a solution of sodium thiosulfate to remove any excess iodine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound would be confirmed using techniques such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry.

The following diagram outlines the general workflow for the synthesis.

Caption: Synthetic Workflow.

Experimental Determination of Hammett Constants

The Hammett substituent constant (σ) for a given substituent is typically determined by measuring the acid dissociation constant (pKa) of the corresponding substituted benzoic acid in water at 25 °C. The difference between the pKa of the substituted benzoic acid and that of benzoic acid itself gives the σ value (multiplied by the reaction constant ρ, which is defined as 1 for this reference reaction).

Materials:

-

A series of meta- or para-substituted benzoic acids

-

Benzoic acid (as a reference)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Thermostated water bath (to maintain 25 °C)

Procedure:

-

Prepare Solutions: Prepare solutions of known concentration for each of the substituted benzoic acids and benzoic acid in a suitable solvent (typically water or a water-ethanol mixture if solubility is an issue).

-

Titration: Titrate a known volume of each benzoic acid solution with the standardized NaOH solution. Monitor the pH of the solution as a function of the volume of NaOH added.

-

Determine pKa: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Calculate σ: The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

Construct Hammett Plot: To determine the reaction constant (ρ) for a different reaction, the rates or equilibrium constants for a series of substituted compounds are measured. A plot of log(k/k₀) or log(K/K₀) versus the known σ values for the substituents is then constructed. The slope of this line is the reaction constant, ρ.

The following diagram illustrates the logical relationship in a Hammett analysis.

Caption: Hammett Analysis Workflow.

Conclusion

The electronic character of this compound is dominated by the strong electron-withdrawing nature of the fluoro, iodo, and particularly the nitro substituents. This results in a highly electron-deficient aromatic ring, which has significant implications for its reactivity, favoring nucleophilic aromatic substitution over electrophilic attack. While specific experimental NMR data is not widely available, analysis of Hammett constants and comparison with related compounds provide a robust framework for understanding and predicting the electronic properties of this molecule. The experimental protocols outlined in this guide offer a practical approach for the synthesis, characterization, and further investigation of the electronic effects in this and other substituted aromatic compounds. This knowledge is fundamental for professionals engaged in the design and development of new molecules with tailored properties for applications in research, medicine, and materials science.

References

- 1. scribd.com [scribd.com]

- 2. 177363-10-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 1-Fluoro-2-iodo-4-nitrobenzene: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 1-Fluoro-2-iodo-4-nitrobenzene, a key intermediate in modern organic synthesis. The document details the primary synthetic routes, including the widely utilized Sandmeyer reaction, and presents quantitative data, detailed experimental protocols, and mechanistic diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science, where halogenated nitroaromatic compounds are of significant interest.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of three distinct functional groups on a benzene ring: a fluorine atom, an iodine atom, and a nitro group. This unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the reactive iodo and nitro groups, combined with the modulating effect of the fluoro substituent, allows for a wide range of chemical transformations.

While a definitive, singular "discovery" of this compound in a landmark publication is not readily apparent from the historical literature, its emergence is intrinsically linked to the development of methods for the synthesis of halogenated nitroaromatics in the early 20th century. The foundational work on diazotization and the subsequent Sandmeyer reaction provided the chemical tools necessary for the preparation of such polysubstituted aromatic compounds.

Synthetic History and Methodologies

The primary and most historically significant route for the synthesis of this compound is the Sandmeyer reaction, starting from 3-fluoro-4-nitroaniline. This method remains the most practical and widely used approach.

Sandmeyer Reaction from 3-Fluoro-4-nitroaniline

The Sandmeyer reaction provides a reliable method for the introduction of an iodo group onto the aromatic ring via a diazonium salt intermediate. The general two-step process involves:

-

Diazotization: The amino group of 3-fluoro-4-nitroaniline is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide, to replace the diazonium group with an iodine atom.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

-

3-Fluoro-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess iodine)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

-

Preparation of the Amine Salt Solution: In a flask, a carefully measured amount of 3-fluoro-4-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water. The mixture is stirred until a clear solution is obtained.

-

Diazotization: The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C. The reaction is stirred at this temperature for a further 15-30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate, larger beaker, a solution of potassium iodide in water is prepared and cooled in an ice bath. The cold diazonium salt solution is then slowly added in portions to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

Work-up and Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional period to ensure complete reaction. If a dark color due to excess iodine is present, a solution of sodium thiosulfate can be added until the color disappears. The precipitated solid product is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound. The purified product is then dried under vacuum.

Quantitative Data for Sandmeyer Reaction

| Parameter | Value/Condition |

| Starting Material | 3-Fluoro-4-nitroaniline |

| Key Reagents | NaNO₂, KI, H₂SO₄ |

| Reaction Temperature | 0-10 °C (Diazotization) |

| Typical Yield | 75-90% |

| Purity (after recrystallization) | >98% |

| Melting Point | 56-58 °C |

Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.0-8.5 ppm. |

| ¹³C NMR | Aromatic carbons show characteristic shifts, with the carbon attached to the nitro group being significantly deshielded. |

| IR (Infrared Spectroscopy) | Strong absorptions corresponding to the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-F stretching, and C-I stretching. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.92 g/mol ) is observed. |

Alternative Synthetic Routes

While the Sandmeyer reaction is the most common, other potential synthetic strategies could be employed, although they are less frequently reported in the literature for this specific molecule. One such approach could involve the direct nitration of a pre-existing fluoro-iodobenzene.

Direct Nitration of 3-Fluoroiodobenzene

This hypothetical route would involve the nitration of 3-fluoroiodobenzene using a mixture of nitric acid and sulfuric acid. However, this method presents significant challenges in controlling the regioselectivity of the nitration, which could lead to a mixture of isomers, making the isolation of the desired this compound difficult and likely resulting in a lower overall yield.

Reaction Mechanisms and Visualizations

Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a well-established mechanism involving the formation of a diazonium ion, followed by a single-electron transfer (SET) pathway for the introduction of the iodide.

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its initial discovery is not attributed to a single event, its preparation is a classic example of the application of the Sandmeyer reaction, a cornerstone of aromatic chemistry. The synthesis from 3-fluoro-4-nitroaniline is a robust and high-yielding process, making the target molecule readily accessible for further chemical transformations. This guide has provided a detailed overview of its synthetic history, a practical experimental protocol, and the underlying reaction mechanism, which should serve as a useful resource for chemists in both academic and industrial settings.

Technical Guide: Safety and Handling of 1-Fluoro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Fluoro-2-iodo-4-nitrobenzene (CAS No. 177363-10-9). The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring proper emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Signal Word: Danger

Hazard Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS08 (Health Hazard)

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight | 267.00 g/mol [1][2] |

| Appearance | Dark yellow solid[3] |

| Melting Point | 21 - 25.8 °C[4][5] |

| Boiling Point | 205 - 296 °C[4][5] |

| Flash Point | 83 °C (181.4 °F)[6][7] |

| Solubility | Insoluble in cold water.[5] |

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures is mandatory to ensure personnel safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6][8][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][10]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7][8][10] Gloves must be inspected before use and disposed of properly after.[4] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7][8][10] A full-face air-purifying respirator is recommended when the concentration and type of airborne substances are known.[11] |

A logical workflow for handling this compound is depicted in the following diagram:

Caption: General workflow for safely handling this compound.

First-Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first-aid measures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

The following diagram illustrates the emergency response procedure:

Caption: Decision tree for emergency first-aid response to exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[10][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][8]

Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel.[8] Wear appropriate personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation.[4][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: For spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[6][8] For minor spills of solids, use dry clean-up procedures and avoid generating dust.[12]

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or dust.[8] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from heat, sparks, and flame.[6]

-

Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, regional, national, and/or international regulations.[8]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[6]

-

Conditions to Avoid: Direct sunlight, extremely high or low temperatures, and incompatible materials.[6][8]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6][10]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, and fluoride/iodide fumes.[6][12]

Toxicological and Ecological Information

Toxicology

-

Acute Toxicity:

-

Health Effects:

Ecology

-

Toxicity to Fish: LC50 - Pimephales promelas (fathead minnow) - 28.4 mg/l - 96 h[4]

-

Environmental Fate: This substance is considered toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[4]

References

- 1. 2-Fluoro-4-iodonitrobenzene | C6H3FINO2 | CID 19261611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. epa.gov [epa.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Solubility Profile of 1-Fluoro-2-iodo-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Fluoro-2-iodo-4-nitrobenzene in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide leverages established principles of organic chemistry and qualitative data from structurally similar molecules to predict its solubility profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into solvent selection for synthesis, purification, and formulation. A general experimental protocol for determining solubility is also provided, alongside a logical workflow for solubility assessment.

Introduction

This compound is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, for purification processes such as crystallization, and for the formulation of drug products. The presence of a nitro group, a fluorine atom, and an iodine atom on the benzene ring imparts a unique combination of polarity and lipophilicity that governs its solubility behavior.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be low in polar protic solvents like water and higher in organic solvents with varying degrees of polarity. The large, non-polar benzene ring and the bulky iodine atom contribute to its lipophilic character, while the highly polar nitro group and the electronegative fluorine atom introduce polar characteristics.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Room Temperature (25 °C)

| Solvent Class | Solvent | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Alcohols | Methanol | Sparingly Soluble | 1 - 5 |

| Ethanol | Soluble | 5 - 10 | |

| Ketones | Acetone | Very Soluble | > 10 |

| Ethers | Diethyl Ether | Soluble | 5 - 10 |

| Tetrahydrofuran (THF) | Very Soluble | > 10 | |

| Esters | Ethyl Acetate | Soluble | 5 - 10 |

| Halogenated | Dichloromethane | Very Soluble | > 10 |

| Hydrocarbons | Chloroform | Very Soluble | > 10 |

| Toluene | Soluble | 5 - 10 | |

| Hexane | Sparingly Soluble | 1 - 5 | |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 10 |

Disclaimer: The quantitative solubility data presented in this table is an estimation based on the chemical structure and the solubility of analogous compounds. Experimental verification is required for precise measurements.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried solute.

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) * 100

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing the solubility of an organic compound and a general experimental workflow for its determination.

Caption: Logical workflow for assessing the solubility of an organic compound.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

Theoretical Calculations on 1-Fluoro-2-iodo-4-nitrobenzene: An In-depth Technical Guide

Introduction

1-Fluoro-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents and other specialty chemicals. Understanding its molecular structure, electronic properties, and reactivity is crucial for its effective utilization. Computational chemistry provides a powerful tool for elucidating these characteristics at the atomic level. This technical guide outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), providing insights into its geometry, vibrational modes, and electronic behavior. The methodologies and predicted data presented herein serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Computational Methodology

The theoretical calculations detailed in this guide are based on established quantum chemical methods that have been successfully applied to similar aromatic compounds.

Geometry Optimization:

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311G(d,p) basis set was employed for all atoms, providing a good balance between computational cost and accuracy for describing the electronic structure of organic molecules containing halogens. The optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Frequency Analysis:

Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311G(d,p)) to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Property Calculations:

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C2-C3 | 1.389 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.385 | C2-C3-C4 | 119.8 |

| C4-C5 | 1.388 | C3-C4-C5 | 120.1 |

| C5-C6 | 1.391 | C4-C5-C6 | 119.7 |

| C1-C6 | 1.398 | C5-C6-C1 | 120.6 |

| C1-F | 1.352 | F-C1-C2 | 118.9 |

| C2-I | 2.101 | I-C2-C1 | 120.5 |

| C4-N | 1.475 | N-C4-C3 | 118.7 |

| N-O1 | 1.228 | O1-N-O2 | 123.5 |

| N-O2 | 1.228 | C4-N-O1 | 118.2 |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Mode Description | Wavenumber (cm⁻¹) |

| C-H stretching | 3100-3000 |

| C=C aromatic stretching | 1600-1450 |

| NO₂ asymmetric stretching | ~1530 |

| NO₂ symmetric stretching | ~1350 |

| C-F stretching | ~1250 |

| C-I stretching | ~650 |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 4.64 |

Experimental Protocols

The following sections provide detailed descriptions of the computational procedures employed in this theoretical study.

1. Software and Hardware:

-

Software: Gaussian 09/16 suite of programs.

-

Hardware: High-performance computing cluster with multi-core processors.

2. Molecular Structure Input:

-

The initial structure of this compound was built using a molecular editor (e.g., GaussView, Avogadro).

-

The structure was saved in a standard format (e.g., .gjf, .mol).

3. Geometry Optimization Protocol:

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311G(d,p) for all atoms.

-

Keywords: Opt Freq. The Opt keyword requests a geometry optimization to a stationary point on the potential energy surface. The Freq keyword automatically triggers a frequency calculation after the optimization to confirm it is a true minimum.

-

Convergence Criteria: Default convergence criteria for energy and forces were used.

4. Vibrational Analysis Protocol:

-

The vibrational frequencies were calculated from the Hessian matrix (second derivatives of the energy with respect to nuclear coordinates) at the optimized geometry.

-

The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

5. Electronic Properties Protocol:

-

The HOMO and LUMO energies were obtained from the output of the geometry optimization calculation.

-

The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

Visualizations

Diagram 1: Computational Workflow

Caption: Computational workflow for the theoretical analysis of this compound.

Diagram 2: Molecular Structure and Key Interactions

Caption: Relationship between molecular structure and key electronic properties.

This technical guide provides a comprehensive overview of a theoretical study on this compound using DFT calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers. The detailed computational protocols can be readily adapted for further in-silico investigations of this and related molecules, aiding in the prediction of their reactivity and potential applications in various fields of chemical and pharmaceutical research. The provided visualizations offer a clear representation of the computational workflow and the fundamental structure-property relationships.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Fluoro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful, palladium-catalyzed transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 1-Fluoro-2-iodo-4-nitrobenzene is a valuable building block, featuring a reactive carbon-iodine bond for cross-coupling, an electron-withdrawing nitro group that can activate the aromatic ring towards nucleophilic substitution and influence the regioselectivity of the coupling, and a fluorine atom, a common motif in many bioactive molecules.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The presented methodologies are based on established procedures for structurally similar electron-deficient aryl iodides.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2]

The presence of the electron-withdrawing nitro group in this compound is expected to facilitate the initial oxidative addition step.[2]

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under typical reaction conditions. The data is compiled from analogous reactions found in the literature and is intended to provide an expectation of the reaction's performance.

Table 1: Coupling with Electronically Varied Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-Fluoro-5-nitro-1,1'-biphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4'-methoxy-5-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ (3) | K₃PO₄ | THF/H₂O | 80 | 10 | 88-96 |

| 3 | 4-Trifluoromethylphenylboronic acid | 2-Fluoro-5-nitro-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | 1-(2'-Fluoro-5'-nitro-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 100 | 14 | 80-90 |

Table 2: Coupling with Sterically Hindered Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Methylphenylboronic acid | 2-Fluoro-2'-methyl-5-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 70-80 |

| 2 | 2,6-Dimethylphenylboronic acid | 2-Fluoro-2',6'-dimethyl-5-nitro-1,1'-biphenyl | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 60-75 |

| 3 | 1-Naphthylboronic acid | 1-(2-Fluoro-4-nitrophenyl)naphthalene | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |

Mandatory Visualizations

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-4-nitrobenzene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction